Cyclopropylhydrazine oxalate

Description

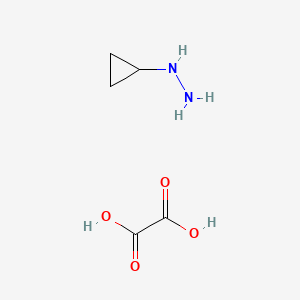

Cyclopropylhydrazine oxalate is a hydrazine derivative characterized by a cyclopropyl group and an oxalate salt. Its molecular formula is C₆H₁₂N₂O₄, with a molecular weight of 176.17 g/mol . The compound is of interest in medicinal chemistry, particularly in the development of selective enzyme inhibitors.

Properties

Molecular Formula |

C5H10N2O4 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

cyclopropylhydrazine;oxalic acid |

InChI |

InChI=1S/C3H8N2.C2H2O4/c4-5-3-1-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6) |

InChI Key |

IWPHAFFZIMCNES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Steps

-

Formation of cyclopropylhydrazine :

-

Deprotection to cyclopropylhydrazine hydrochloride :

-

Oxalate salt formation :

Structural Analysis and Hydrogen Bonding

The compound’s structure is analogous to dihydrazinium oxalate , where:

-

Cations : Cyclopropylhydrazinium ions (N₂H₅⁺) replace hydrazinium ions.

-

Anions : Oxalate (C₂O₄²⁻) forms a planar, resonance-stabilized structure.

-

Hydrogen bonding : A three-dimensional network links cations and anions via N–H⋅⋅O bonds. Each oxalate is surrounded by six cations, while each cation interacts with three oxalates and one neighboring cation .

Thermal Stability and Decomposition

While explicit data for this compound is limited, analogous systems suggest:

Comparison with Similar Compounds

Key Findings :

- The cyclopropyl group alone (compound 31) confers weak MAO inhibition, highlighting the necessity of the PCM moiety for potency.

Salt Forms and Physicochemical Properties

- Cyclopropylhydrazine oxalate (CAS 40737-14-2) has improved solubility in polar solvents compared to its hydrochloride counterpart (CAS 213764-25-1) .

Q & A

Q. What are the common synthetic routes for cyclopropylhydrazine oxalate in heterocyclic compound synthesis?

this compound is synthesized via N-Boc deprotection of bis-Boc-protected precursors, followed by cyclopropane ring opening and rearrangement. For example, quinoline derivatives are formed through a pseudo-sigmatropic rearrangement of the protonated hydrazide intermediate, leading to iminium species and subsequent cyclization/oxidation steps . Key methodological considerations:

- Use acidic conditions (e.g., H3PO4) to initiate deprotection.

- Control reaction temperature to avoid competing pathways (e.g., over-oxidation).

- Monitor intermediates via <sup>1</sup>H NMR or LC-MS to confirm ring-opening and re-aromatization.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., using a C18 column and 0.1 M HCl as mobile phase) .

- Spectroscopy : <sup>13</sup>C NMR to confirm cyclopropane ring integrity and hydrazine protonation states.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> for C3H8N2·C2H2O4, expected m/z 176.06) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators with organic vapor cartridges if airborne concentrations exceed limits .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

- Storage : Keep in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications of cyclopropylhydrazine derivatives influence LSD1 inhibition selectivity?

The piperidin-4-ylmethyl (PCM) group enhances LSD1 selectivity (>150×) by optimizing electrostatic interactions with the enzyme’s flavin-binding domain. For example:

| Compound | R2 Group | LSD1 IC50 (μM) | MAO-A/B IC50 (μM) | Selectivity (LSD1 vs. MAO-A/B) |

|---|---|---|---|---|

| 32 | PCM | 0.02 | 3.0 / 2.5 | >150× |

| 26 | Neutral | 0.15 | 1.8 / 2.4 | <10× |

| Computational docking studies suggest the PCM group stabilizes a salt bridge with Asp555 in LSD1 . |

Q. What mechanistic insights explain cyclopropane ring-opening during this compound reactions?

The ring-opening proceeds via a pseudo-sigmatropic rearrangement under acidic conditions. Key steps:

- Protonation of the hydrazine nitrogen destabilizes the cyclopropane.

- Ring strain relief drives cleavage, forming an iminium intermediate.

- Rearomatization and cyclization yield heterocyclic products (e.g., quinolines). Experimental validation : Isotopic labeling (<sup>13</sup>C at cyclopropane carbons) tracked via <sup>13</sup>C NMR confirms cleavage regiochemistry .

Q. How can computational modeling optimize cyclopropylhydrazine derivatives for target specificity?

- Docking simulations : Use software like AutoDock Vina to predict binding poses in MAO-A/B vs. LSD1. Focus on π-π stacking with FAD cofactors and hydrogen bonding with active-site residues .

- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 to design analogs with improved selectivity.

Methodological Challenges and Solutions

Q. How to address instability of this compound in aqueous solutions?

- Buffer selection : Use 0.1 M HCl (pH ~1) to protonate the hydrazine moiety, reducing nucleophilic degradation .

- Low-temperature storage : Freeze aliquots at -80°C and thaw immediately before use .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.